DCC-3014 -

DCC-3014

Catalog Number: EVT-264998
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DCC-3014 is a potent and orally active inhibitor of the tyrosine kinase receptor colony stimulating factor 1 receptor (CSF1R; CSF-1R; C-FMS; CD115; M-CSFR), with potential antineoplastic, macrophage checkpoint-inhibitory and immunomodulating activities. Upon administration, DCC-3014 targets and binds to CSF1R expressed on monocytes, macrophages, and osteoclasts and inhibits the binding of the CSF1R ligands colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), to CSF1R. This prevents CSF1R activation and CSF1R-mediated signaling in these cells. This blocks the production of inflammatory mediators by macrophages and monocytes and reduces inflammation.
Source and Classification

DCC-3014 was developed by Deciphera Pharmaceuticals and falls under the classification of small molecule inhibitors. It specifically targets the tyrosine kinase domain of CSF1R, which plays a crucial role in macrophage biology and tumor microenvironment modulation. The compound's design exploits unique structural features of CSF1R to achieve high selectivity and potency .

Synthesis Analysis

Methods and Technical Details

The synthesis of DCC-3014 involves several key steps that optimize its pharmacological properties. Initial synthetic routes focused on achieving a compound with high selectivity and minimal off-target effects. The synthetic pathway includes the formation of critical intermediates that are subsequently modified to enhance binding affinity to CSF1R.

Key technical details include:

  • Crystallization: DCC-3014 was crystallized using vapor diffusion techniques, allowing for detailed structural studies via X-ray crystallography. This process involved incubating the compound with CSF1R at specific concentrations and conditions to promote crystal growth .
  • Molecular Modeling: Advanced molecular modeling techniques were employed to predict the binding interactions between DCC-3014 and CSF1R, aiding in the optimization of its chemical structure for improved efficacy .
Molecular Structure Analysis

Structure and Data

The molecular structure of DCC-3014 reveals a complex arrangement conducive to its function as a CSF1R inhibitor. The compound's three-dimensional conformation has been elucidated through X-ray crystallography, providing insights into its binding interactions with the receptor.

Key structural data includes:

  • Molecular Weight: Approximately 431 g/mol.
  • LogP: 3.2, indicating moderate lipophilicity.
  • Topological Polar Surface Area (TPSA): 98 Ų, which influences its permeability and bioavailability.

The binding site analysis shows that DCC-3014 interacts with specific residues within CSF1R, stabilizing its inactive conformation .

Chemical Reactions Analysis

Reactions and Technical Details

DCC-3014 undergoes various chemical reactions primarily related to its binding mechanism with CSF1R. The compound exhibits a unique mode of action by stabilizing the receptor in an autoinhibitory state, thereby inhibiting downstream signaling pathways associated with tumor proliferation.

Technical details regarding its reactions include:

  • Inhibition Assays: DCC-3014 demonstrated potent inhibition of CSF1R activity in vitro, with IC50 values ranging from 2.2 nM to 4.2 nM depending on ATP concentration .
  • Binding Kinetics: The off-rate constant (koffk_{off}) for DCC-3014 was calculated to be 0.0041 min1^{-1}, correlating to a half-life of approximately 170 minutes in complex with CSF1R, indicating strong binding affinity .
Mechanism of Action

Process and Data

DCC-3014 acts by selectively inhibiting the activity of CSF1R, which is crucial for macrophage survival and function within the tumor microenvironment. By binding to the receptor's kinase domain, DCC-3014 prevents its activation and subsequent signaling that promotes tumor growth.

Key aspects of the mechanism include:

  • Target Specificity: The compound shows over 100-fold selectivity for CSF1R compared to closely related kinases such as FLT3 and c-KIT .
  • Inhibition Profile: DCC-3014 effectively reduces macrophage-driven tumorigenesis by disrupting CSF1R-mediated signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

DCC-3014 exhibits several physical and chemical properties that contribute to its pharmacokinetic profile:

PropertyValue
Molecular Weight431 g/mol
LogP3.2
TPSA98 Ų
Plasma Protein Binding~96% (varies by species)
SolubilityHigh
Stability in Microsomes~97% remaining after 60 min across species

These properties indicate that DCC-3014 has favorable characteristics for oral bioavailability and therapeutic efficacy.

Applications

Scientific Uses

DCC-3014 is primarily being evaluated for its potential applications in oncology. Its specificity for CSF1R makes it particularly useful in treating cancers associated with macrophage infiltration. Current clinical trials are exploring its efficacy in conditions such as diffuse-type tenosynovial giant cell tumors and other solid tumors characterized by aberrant CSF1R signaling.

In addition to cancer therapy, there is ongoing research into the broader applications of DCC-3014 in modulating immune responses within the tumor microenvironment, potentially enhancing the effectiveness of other therapeutic modalities .

Introduction to CSF1R as a Therapeutic Target in Oncogenic and Inflammatory Pathologies

Role of CSF1R in Tumor-Associated Macrophage Biology and Tumor Microenvironment Modulation

CSF1R signaling is pivotal in establishing the immunosuppressive tumor microenvironment (TME) through recruitment and polarization of tumor-associated macrophages (TAMs). Ligand binding triggers receptor dimerization, autophosphorylation, and downstream activation of PI3K-AKT, ERK1/2, and STAT pathways, which collectively drive TAM differentiation toward an M2-like immunosuppressive phenotype [1] [8]. These M2-polarized TAMs exhibit:

  • Pro-angiogenic activity: Secretion of VEGF, PDGF, and angiopoietins promoting vascularization [7]
  • Matrix remodeling: Production of matrix metalloproteinases (MMPs) and cathepsins facilitating invasion [9]
  • Immune suppression: Release of IL-10, TGF-β, and PGE2 inhibiting cytotoxic T-cell function [1] [8]
  • Cancer stem cell (CSC) support: Crosstalk with CSCs via juxtacrine signaling to maintain stemness [8]

Beyond myeloid cells, CSF1R is expressed in cancer-associated fibroblasts (CAFs), endothelial cells, and subpopulations of cancer cells. In triple-negative breast cancer models, autocrine CSF1R signaling in tumor cells drives epithelial-mesenchymal transition (EMT) and chemoresistance through sustained ERK5-AKT activation [1] [6]. Preclinical studies in sonic hedgehog medulloblastoma (SHH-MB) demonstrate that CSF1R inhibition (e.g., PLX5622) depletes TAMs, increases cytotoxic T-cell infiltration, and attenuates tumor progression by >50% [4].

Table 1: Oncogenic Processes Driven by CSF1R Signaling in the TME

Cellular ProcessKey EffectorsDownstream Impact on TME
TAM PolarizationIL-4, IL-10, TGF-βImmunosuppression; M2 phenotype dominance
AngiogenesisVEGF, PDGF, CXCL12Enhanced tumor vascularization
Extracellular matrix breakdownMMP-9, cathepsin K, S100A8/9Metastatic niche establishment
Epithelial-mesenchymal transitionTwist, Snail, VimentinTumor cell invasion and dissemination
Cancer stem cell maintenanceIL-6, EGF, NOTCH ligandsTherapy resistance and tumor recurrence

Therapeutic targeting faces challenges including compensatory ligand overexpression (e.g., IL-34 upregulation post-CSF1R blockade) and ubiquitination-mediated receptor stability. Recent studies identified NEDD4 as an E3 ligase promoting CSF1R degradation, while USP18 deubiquitinase stabilizes CSF1R—presenting a resistance mechanism to kinase inhibitors [5]. Combination approaches co-targeting USP18 or PD-1/PD-L1 show synergistic efficacy in pancreatic and colorectal cancer models by overcoming TAM-mediated immunosuppression [3].

Pathological Implications of CSF1/CSF1R Axis Dysregulation in Tenosynovial Giant Cell Tumor (TGCT)

TGCT represents a paradigm of CSF1/CSF1R-driven pathology, characterized by CSF1 gene rearrangements in neoplastic synovial cells. Chromosomal translocations—most commonly CSF1-COL6A3 (t(1;2))—fuse the coding region of CSF1 with promoter elements of highly expressed genes, leading to ligand overexpression. Only 2–16% of cells harbor these translocations, yet they drive massive recruitment of CSF1R-expressing inflammatory cells via a tumor-landscaping effect [6] [2].

The resultant tumors feature:

  • Autocrine loops: Neoplastic cells co-express CSF1 and CSF1R, driving self-proliferation
  • Paracrine recruitment: CSF1 secretion recruits CSF1R+ macrophages, forming the tumor bulk
  • Inflammatory cascade: IL-6, TNF-α, and CCL2 secretion amplifies leukocyte infiltration [6]

Genetic analyses reveal additional drivers in TGCT:

  • CBL mutations (35% of cases): Loss of this E3 ubiquitin ligase enhances CSF1R signaling duration
  • Novel fusions (CSF1-VCAM1, CSF1-FN1): All cause deletion of CSF1 exon 9, a negative regulatory domain [6]

Table 2: Genetic Alterations in TGCT Pathogenesis

Genetic AbnormalityFrequencyFunctional Consequence
CSF1-COL6A3 translocation~23%CSF1 overexpression via collagen promoter
CBL mutations35%Prolonged CSF1R kinase activity
CSF1-S100A10 fusion<5%Disrupted CSF1 3’UTR regulation
CSF1-VCAM1/FN1 fusions<10%Loss of exon 9-mediated negative control

DCC-3014 (vimseltinib), a switch-control kinase inhibitor, demonstrates exceptional clinical efficacy in TGCT. By binding the CSF1R switch pocket, it stabilizes the kinase in an inactive conformation, achieving >500-fold selectivity over related kinases [2]. In a phase I/II trial (NCT03069469):

  • Objective response rate (ORR): 72% by RECIST v1.1 in diffuse-type TGCT
  • Treatment duration: Median 25.1 months (range: 0.7–46.9 months)
  • Mechanistic validation: Reduced CD68+ macrophages in synovial biopsies correlating with symptom improvement [2]

Table 3: Clinical Profile of CSF1R Inhibitors in TGCT

AgentTarget SpecificityORR (RECIST v1.1)Key Differentiator
DCC-3014 (vimseltinib)>500-fold selective for CSF1R72%No evidence of hepatotoxicity
PexidartinibTargets KIT/FLT3 off-target39% (phase III)Risk of cholestatic liver injury (REMS program)
ImatinibBroad TKI (BCR-ABL, PDGFR)<15%Limited efficacy; non-selective

Unlike pexidartinib—which inhibits KIT and FLT3 and carries black-box warnings for hepatotoxicity—DCC-3014’s selectivity avoids off-target effects. No cholestatic liver injury was observed despite prolonged dosing, addressing a critical limitation of first-generation inhibitors [2] [6]. This specificity enables durable disease control in inoperable TGCT, where surgery risks severe joint dysfunction and recurrence exceeds 50% [6].

Properties

Product Name

DCC-3014

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

DCC-3014; DCC 3014; DCC3014;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.